molecular formula C23H20O3 B3166051 (2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 906635-45-8

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3166051
CAS No.: 906635-45-8
M. Wt: 344.4 g/mol
InChI Key: SUIREVDBTRETHW-DTQAZKPQSA-N
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Description

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a benzyloxy group on one phenyl ring and a methoxy group on the other, making it a unique derivative of chalcone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-(benzyloxy)benzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding benzoic acid derivatives.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated ketones.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Antimicrobial Activity: Some chalcone derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Medicine:

    Anti-inflammatory and Anticancer Properties: Chalcones, including (2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)prop-2-en-1-one, have been studied for their anti-inflammatory and anticancer activities. They can inhibit enzymes and pathways involved in inflammation and cancer cell proliferation.

Industry:

    Dye and Pigment Production: Chalcone derivatives are used in the production of dyes and pigments due to their vibrant colors and stability.

Mechanism of Action

The biological activity of (2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

  • (2E)-3-(4-Hydroxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(4-Methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
  • (2E)-3-(4-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Comparison:

  • Structural Differences: The presence of different substituents (e.g., hydroxy, methoxy, chloro) on the phenyl rings can significantly alter the compound’s chemical and biological properties.
  • Uniqueness: (2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)prop-2-en-1-one is unique due to the combination of benzyloxy and methoxy groups, which can enhance its solubility, stability, and biological activity compared to other chalcone derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-1-(2-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-25-23-10-6-5-9-21(23)22(24)16-13-18-11-14-20(15-12-18)26-17-19-7-3-2-4-8-19/h2-16H,17H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIREVDBTRETHW-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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